Mebenil
Overview
Description
Mechanism of Action
Target of Action
Mebenil, also known as 2-Methyl-N-phenylbenzamide, is primarily used as a fungicide . Its primary targets are various pathogens on cereals and seed potatoes . .
Mode of Action
As a fungicide, it likely interacts with specific proteins or enzymes within the fungal cells, disrupting their normal function and leading to cell death . .
Result of Action
The primary result of this compound’s action is the control of fungal pathogens on cereals and seed potatoes . By inhibiting the growth and reproduction of these fungi, this compound helps to prevent crop damage and loss.
Preparation Methods
Mebenil can be synthesized through the reaction of 2-methylbenzoic acid with aniline in the presence of a dehydrating agent . The reaction typically involves heating the reactants under reflux conditions to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mebenil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can lead to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mebenil has several scientific research applications:
Comparison with Similar Compounds
Mebenil is similar to other benzanilide fungicides such as Mepronil and Carboxin . this compound is unique in its specific activity against certain fungal pathogens and its relatively low phytotoxicity . Mepronil, for example, has stronger activity in vitro and in foliar applications but is less systemic and more phytotoxic compared to this compound . Carboxin, another related compound, shares a similar mode of action but differs in its spectrum of activity and application methods .
Similar compounds include:
Mepronil: 3′-isopropoxy-2-methylbenzanilide
Properties
IUPAC Name |
2-methyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCVTCEYXDDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042116 | |
Record name | Mebenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7055-03-0 | |
Record name | Mebenil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7055-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebenil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebenil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebenil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mebenil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mebenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebenil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mebenil as a fungicide?
A1: this compound inhibits the succinate dehydrogenase complex (Complex II) within the mitochondrial electron transport chain of susceptible fungi. [] This disruption of cellular respiration effectively halts fungal growth. Interestingly, this compound demonstrates greater potency against Complex II in Rhizoctonia solani compared to other toluanilide fungicides like Mepronil. []
Q2: Does this compound's antifungal activity extend beyond Basidiomycetes?
A2: Research suggests that this compound's antifungal activity is primarily focused on Basidiomycetes. Studies have not observed significant inhibition of mycelial growth or Complex II activity in fungi outside this class. [] This specificity is a key factor in its application as a fungicide.
Q3: Are there concerns regarding this compound's toxicity to mammals?
A3: this compound exhibits low toxicity in mammals. [] This selectivity is likely due to differences in the sensitivity of Complex II between fungal and mammalian cells. For instance, this compound does not affect Complex II activity in rat liver mitochondria, highlighting its targeted action. []
Q4: How is this compound metabolized in mammals?
A4: Studies in rats, rabbits, and guinea pigs reveal that this compound is primarily metabolized into 4′-hydroxy-o-toluanilide. [] This metabolite is found both in its free form and conjugated with glucuronide and sulphate groups. Additionally, trace amounts of aniline indicate that the amide bond in this compound undergoes hydrolysis in vivo. []
Q5: What is the impact of different substituents on the phenyl rings of this compound on its antifungal activity?
A5: Research into the structure-activity relationship (SAR) of this compound and related compounds reveals that the presence and position of substituents on the phenyl rings significantly influence antifungal activity. For instance, introducing an isopropoxy group at the 3' position of the aniline ring led to the development of Flutolanil, a more potent fungicide against Rhizoctonia solani. [] Conversely, compounds with substitutions at the 2' or 4' position of the aniline ring exhibited reduced activity compared to the unsubstituted or 3'-substituted counterparts. []
Q6: What is the role of the methyl group at the 2-position of the benzoyl ring in this compound's activity?
A6: The methyl group at the 2-position of the benzoyl ring in this compound appears to be crucial for its antifungal activity. Studies indicate that the steric effect of this group may be key to its interaction with the target site. []
Q7: Is this compound susceptible to degradation by ultraviolet (UV) light?
A7: While this compound exhibits greater photostability compared to fungicides like Carboxin and Furcarbanil, it does undergo some degradation when exposed to sunlight. [] Approximately 53% of this compound's fungicidal activity is lost after 80 hours of exposure to sunlight. [] This suggests that its efficacy might be reduced under prolonged sunlight exposure.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula for this compound is C14H13NO, and its molecular weight is 211.26 g/mol.
Q9: Are there crystallographic studies on this compound and related compounds?
A9: Yes, several studies have investigated the crystal structures of this compound and its derivatives using X-ray diffraction. These studies provide insights into the molecule's conformation, bond parameters, and intermolecular interactions in the solid state. [, , , ] For example, in this compound, the N-H and C=O bonds adopt a trans conformation, and the molecule forms chains via N—H⋯O hydrogen bonds. []
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